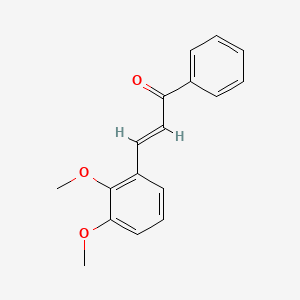

(2E)-3-(2,3-Dimethoxyphenyl)-1-phenylprop-2-en-1-one

Description

“(2E)-3-(2,3-Dimethoxyphenyl)-1-phenylprop-2-en-1-one” is a synthetic chalcone derivative characterized by a conjugated enone system linking two aromatic rings: a phenyl group at position 1 and a 2,3-dimethoxyphenyl group at position 2. Its IUPAC name reflects the (2E)-stereochemistry of the α,β-unsaturated ketone backbone. Chalcones are recognized for their structural versatility and broad biological activities, including anticancer, antimicrobial, and antioxidant properties . This compound has been investigated for its antiproliferative effects, particularly against prostate cancer cell lines, and its role as a cathepsin B inhibitor .

Properties

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-10-6-9-14(17(16)20-2)11-12-15(18)13-7-4-3-5-8-13/h3-12H,1-2H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTKFVPIOWZSND-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,3-Dimethoxyphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,3-Dimethoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted chalcone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-3-(2,3-Dimethoxyphenyl)-1-phenylprop-2-en-1-one has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of interest in biological studies.

Medicine: Research has shown potential anticancer and antiviral activities, leading to investigations into its therapeutic applications.

Industry: It is used in the development of organic electronic materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(2,3-Dimethoxyphenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Key Observations :

- Substituent Positioning: The 2,3-dimethoxy configuration in the title compound contrasts with the 3,4-dimethoxy substitution in analogs like “(E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one” .

- Biological Potency: The 4-aminophenyl analog () exhibits strong antiplasmodial activity, suggesting that electron-donating groups (e.g., -NH₂) enhance efficacy against Plasmodium spp. . In contrast, the title compound’s antiproliferative activity may stem from methoxy groups enhancing lipophilicity and membrane penetration .

- Antioxidant vs. Cytotoxic Profiles : Curcumin analogs with 3,4-dimethoxy and hydroxy groups (e.g., 3d) show superior antioxidant activity compared to the title compound, which lacks hydroxyl substituents .

Computational and Crystallographic Insights

- DFT Studies : Chalcones with methoxy substituents, such as “(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,” have been analyzed using DFT to predict UV-Vis absorption and NMR chemical shifts . Similar methods could elucidate the title compound’s electronic behavior.

- Crystallography: The 3,4-dimethoxy analog () forms O–H···O hydrogen bonds, influencing crystal packing .

Biological Activity

(2E)-3-(2,3-Dimethoxyphenyl)-1-phenylprop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered attention for its diverse biological activities. Chalcones are known for their structural characteristics, which include an α,β-unsaturated carbonyl group flanked by two aromatic rings. This article delves into the biological activity of this specific chalcone, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16O3, with a molecular weight of 268.31 g/mol. The presence of two methoxy groups on the phenyl ring significantly influences its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H16O3 |

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | (E)-3-(2,3-dimethoxyphenyl)-1-phenylprop-2-en-1-one |

| CAS Number | 1388220-99-2 |

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between 2,3-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of chalcones, including this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines. For example:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines including HeLa (cervical cancer) and MDA-MB-468 (breast cancer).

- Mechanism of Action : It has been observed to enhance the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic proteins like Bcl-2, leading to increased apoptosis through caspase activation .

Anti-inflammatory Effects

Chalcones also exhibit anti-inflammatory properties. Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This effect is crucial for managing conditions like arthritis and other inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been demonstrated through various assays. It scavenges free radicals effectively, thereby protecting cells from oxidative stress-related damage. This property contributes to its potential in preventing chronic diseases associated with oxidative damage.

The biological activity of this compound can be attributed to several mechanisms:

- Michael Addition : The α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing it to react with nucleophiles in cellular environments.

- Enzyme Modulation : The compound influences various signaling pathways by modulating enzyme activities involved in cell proliferation and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this chalcone:

- In Vivo Studies : In animal models, administration of this compound showed significant tumor reduction without notable toxicity.

- Combination Therapies : Research indicates that combining this compound with standard chemotherapeutic agents enhances anticancer efficacy while reducing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.